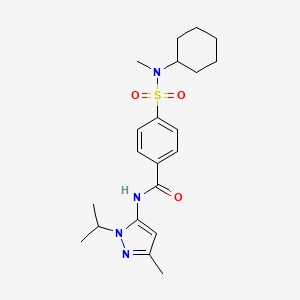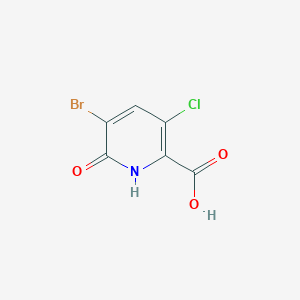
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and characterization of pyrazole and benzamide derivatives have been a subject of interest due to their potential biological applications and importance in medicinal chemistry. These compounds are often synthesized for their potential interactions with biological targets, and their structural characterization includes various techniques like X-ray crystallography, NMR, and Hirshfeld surface analysis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermolecular interactions and is characterized by good yields and specific structural features. A common approach includes the reaction of antipyrine derivatives with halogen-substituted benzamides. These processes are usually complemented by spectroscopic characterization to confirm the structures of the synthesized compounds (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing significant details about the crystal packing and the stabilization mechanisms. Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and energy frameworks that stabilize the molecular structure, often highlighting the role of hydrogen bonding and π-interactions (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical behavior of these compounds includes various reactions that can lead to the synthesis of different derivatives, showcasing their reactivity and potential for further chemical modifications. The presence of functional groups such as the pyrazole ring and benzamide moiety opens avenues for various chemical transformations, essential for exploring pharmacological activities.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline forms, are closely related to their molecular structure. The crystal packing and intermolecular forces play a significant role in determining these properties, which can be crucial for their application in drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by the functional groups present in the molecule. The synthesis and characterization studies often explore these properties to understand the compound's behavior in biological systems or chemical reactions.
- (Saeed et al., 2020)
- Additional studies on related compounds provide insights into their synthesis, structural analysis, and potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds similar to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide have been investigated for their inhibition effects on human carbonic anhydrase isoforms, such as hCA I, II, IV, and VII. For instance, novel acridine-acetazolamide conjugates showed potent inhibitory activity against these isoforms in low micromolar and nanomolar ranges, indicating their potential utility in researching the modulation of carbonic anhydrase activity for therapeutic applications (Ulus et al., 2016).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds, synthesized through novel routes, showed viral reduction rates of 85–65%, highlighting their potential as leads for developing new antiviral agents (Hebishy et al., 2020).
Heterocyclic Compound Synthesis
Compounds with a similar structural framework have been used in the synthesis of diverse heterocyclic compounds, such as pyrazoles, pyrimidines, and triazines. These studies provide valuable insights into the synthetic versatility of benzamide derivatives and their utility in creating novel chemical entities with potential biological activities (Mohareb et al., 2004).
Antimicrobial Activity
Another area of scientific research involving benzamide derivatives is the exploration of their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antimicrobial activities. These studies aim to discover new antimicrobial agents to combat resistant microbial strains (Darwish et al., 2014).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-15(2)25-20(14-16(3)23-25)22-21(26)17-10-12-19(13-11-17)29(27,28)24(4)18-8-6-5-7-9-18/h10-15,18H,5-9H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSVRRUOYHTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)
![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)
![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2486610.png)
![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)
![1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)
![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)
![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)

